molecular formula C17H20N4O4S B12196853 N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide

Cat. No.: B12196853
M. Wt: 376.4 g/mol
InChI Key: MZMMLDMVCKHAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H20N4O4S/c1-11-16(9-18-13-3-5-14(6-4-13)19-12(2)22)17(23)21(20-11)15-7-8-26(24,25)10-15/h3-6,9,15,20H,7-8,10H2,1-2H3,(H,19,22)

InChI Key

MZMMLDMVCKHAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Anticancer Activity

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

For instance, a study reported that compounds with similar structures demonstrated promising activity against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest . Furthermore, molecular docking studies indicated that the compound could interact effectively with key proteins involved in cancer progression .

Other Therapeutic Applications

Beyond anticancer applications, this compound has potential uses in other therapeutic areas such as:

  • Antimicrobial Activity : Compounds with similar thiophene and pyrazole structures have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-y] derivatives were synthesized and tested for anticancer activity. The results indicated a dose-dependent response against prostate and colon cancer cell lines . The compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Molecular Docking Analysis

A molecular docking study assessed the binding affinity of N-[4-{(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl...]}] to epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The results demonstrated favorable binding interactions that could translate into effective therapeutic strategies against tumors .

Comparison with Similar Compounds

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide is unique due to its specific structure and potent activity as a GIRK channel activator. Similar compounds include:

Biological Activity

N-[4-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound featuring a unique combination of a pyrazole ring and a tetrahydrothiophene moiety. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3O2SC_{20}H_{18}ClN_{3}O_{2}S, with a molecular weight of 399.9 g/mol. The structure includes functional groups that are known to interact with biological systems, potentially influencing various biochemical pathways.

PropertyValue
Molecular FormulaC20H18ClN3O2S
Molecular Weight399.9 g/mol
IUPAC Name1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine
InChI KeySTVGUHIUFXFTNG-UHFFFAOYSA-N

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with a similar pyrazole structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but are promising based on the structural analogs in literature .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives such as celecoxib are well-known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. Similar mechanisms may be applicable to this compound, warranting further investigation into its effects on inflammatory pathways .

Antimicrobial Activity

The presence of the tetrahydrothiophene moiety in the compound may enhance its antimicrobial activity. Research has shown that thiophene derivatives often display significant antibacterial and antifungal properties. The interaction of this compound with microbial targets could lead to the development of new antimicrobial agents .

Case Studies and Research Findings

A number of studies have explored the biological activities of similar compounds:

  • Pyrazole Derivatives : A review highlighted various pyrazole compounds exhibiting broad-spectrum biological activities including anticancer and anti-inflammatory effects .
  • Synthesis and Evaluation : Research on synthesized pyrazole derivatives demonstrated their effectiveness against specific cancer cell lines, showcasing their potential as therapeutic agents .
  • Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their biological effects have revealed interactions with key enzymes and receptors involved in disease pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.